Enhanced Lipophilicity and pKa: Methyl Substitution Modulates Physicochemical Profile
1-Methylcyclobutanecarboxylic acid exhibits a consensus Log P of 1.1, which is higher than the calculated Log P of 0.714 for the unsubstituted cyclobutanecarboxylic acid [1]. This difference in lipophilicity, driven by the methyl group, influences membrane permeability and distribution in biological systems. Concurrently, its predicted pKa of 5.00 ± 0.20 is slightly elevated compared to the reported pKa of 4.785 for cyclobutanecarboxylic acid [2]. This shift in acidity can affect reaction conditions in pH-sensitive transformations.
| Evidence Dimension | Lipophilicity (Log P) and Acidity (pKa) |
|---|---|
| Target Compound Data | Log P (consensus): 1.1; pKa: 5.00 ± 0.20 (predicted) |
| Comparator Or Baseline | Cyclobutanecarboxylic acid: Log P: 0.714 (calculated); pKa: 4.785 |
| Quantified Difference | Δ Log P ≈ 0.39; Δ pKa ≈ 0.215 |
| Conditions | Calculated/experimental values from various sources |
Why This Matters
Differences in lipophilicity and acidity guide selection for applications requiring specific partitioning behavior or pH-dependent reactivity, such as in medicinal chemistry lead optimization or in biphasic reaction systems.
- [1] SpringerMaterials. Cyclobutanecarboxylic acid. Calculated Log P: 0.714. View Source
- [2] NBInno. Cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. pKa: 4.785. View Source
